molecular formula C20H10Cl3NO B13988764 3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one CAS No. 92283-24-4

3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one

Cat. No.: B13988764
CAS No.: 92283-24-4
M. Wt: 386.7 g/mol
InChI Key: GBYPSPMZGHUMDF-UHFFFAOYSA-N
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Description

3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenone core, substituted with chloro and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one typically involves the condensation of 3-chlorofluorenone with 2,6-dichlorobenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and efficiency. The purification steps are also scaled up, often involving continuous flow processes and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted fluorenone derivatives.

Scientific Research Applications

3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It finds applications in the development of new materials, dyes, and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-9-fluorenone: Similar in structure but lacks the dichlorophenyl group.

    3-Bromo-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one: Similar but with a bromo substituent instead of chloro.

    2,6-Dichlorobenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92283-24-4

Molecular Formula

C20H10Cl3NO

Molecular Weight

386.7 g/mol

IUPAC Name

3-chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one

InChI

InChI=1S/C20H10Cl3NO/c21-16-6-3-7-17(22)15(16)10-24-19-9-14-13(8-18(19)23)11-4-1-2-5-12(11)20(14)25/h1-10H

InChI Key

GBYPSPMZGHUMDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N=CC4=C(C=CC=C4Cl)Cl)Cl

Origin of Product

United States

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